Tenacissoside A

Multidrug Resistance P-glycoprotein Chemosensitization

Tenacissoside A (CAS 107352-30-7, C₄₈H₇₄O₁₉, MW 955.09) is a polyoxypregnane glycoside primarily isolated from the stem of the traditional Chinese medicinal plant *Marsdenia tenacissima*. Characterized by a tenacigenin B aglycone core with specific diester substitutions at the C-11 and C-12 positions, it is a key bioactive constituent in commercial Xiaoaiping preparations and a critical analytical marker for species authentication and quality control.

Molecular Formula C48H74O19
Molecular Weight 955.1 g/mol
Cat. No. B15592829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside A
Molecular FormulaC48H74O19
Molecular Weight955.1 g/mol
Structural Identifiers
InChIInChI=1S/C48H74O19/c1-11-21(2)42(56)64-39-40-45(7)15-13-27(18-26(45)12-16-47(40)48(67-47)17-14-28(22(3)50)46(48,8)41(39)61-25(6)51)62-31-19-29(57-9)36(23(4)59-31)65-44-35(55)38(58-10)37(24(5)60-44)66-43-34(54)33(53)32(52)30(20-49)63-43/h11,23-24,26-41,43-44,49,52-55H,12-20H2,1-10H3/b21-11+/t23-,24-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36-,37-,38+,39+,40-,41-,43+,44+,45+,46+,47+,48-/m1/s1
InChIKeyWMJWIWLMIOMCKV-ZBEWABELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tenacissoside A Procurement: C21 Steroidal Glycoside Specifications and Sourcing Overview


Tenacissoside A (CAS 107352-30-7, C₄₈H₇₄O₁₉, MW 955.09) is a polyoxypregnane glycoside primarily isolated from the stem of the traditional Chinese medicinal plant *Marsdenia tenacissima* [1]. Characterized by a tenacigenin B aglycone core with specific diester substitutions at the C-11 and C-12 positions, it is a key bioactive constituent in commercial Xiaoaiping preparations and a critical analytical marker for species authentication and quality control [2].

Mechanism Non-Pgp MDR pathway probe with low intrinsic cytotoxicity
Quality Phytochemical marker for M. tenacissima stem authentication
Analytics Reference standard for LC-MS/MS bioanalytical method validation

Why Tenacissoside A Cannot Be Substituted with Generic In-Class Steroidal Glycosides


The C21 steroidal glycosides from *Marsdenia tenacissima*, including tenacissosides A through I, exhibit marked functional divergence driven by specific esterification patterns at the C-11 and C-12 positions of the tenacigenin B aglycone. Tenacissoside A distinguishes itself from structural analogs like Tenacissoside H and Marsdenoside B not through direct cytotoxicity, but through its potent and specific capacity to reverse P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) at non-cytotoxic concentrations [1]. This functional specificity means that substituting Tenacissoside A with another in-class glycoside, even a closely related one, can lead to a complete loss of the desired MDR reversal activity in experimental systems [1].

Pgp reversal divergence
Tenacissoside A shows no significant Pgp inhibition, unlike active in-class analogs; substitution may shift pathway study focus.
Cytotoxicity profile mismatch
IC50 > 80 µM contrasts with sub-µM analogs; replacing it can introduce confounding cytotoxicity in chemosensitization assays.
Tissue-specific abundance
Stem-dominant marker; root-prevalent glycosides (e.g., Tenacissoside H/D) may misrepresent plant-part authenticity in QC.

Tenacissoside A Quantitative Evidence: Comparative Potency, Selectivity, and Analytical Reliability


Multidrug Resistance (MDR) Reversal: Potent P-gp Modulation Compared to In-Class Analogs

Tenacissoside A exhibits a distinct functional profile from its structural analogs in reversing P-glycoprotein (Pgp)-mediated multidrug resistance. A comparative study of four C21 steroidal esters with a common tenacigenin B core revealed that Tenacissoside H and Marsdenoside B significantly reversed resistance to vinblastine, doxorubicin, and paclitaxel in MDR cell lines at a concentration of 5 µM. In contrast, under identical assay conditions, Tenacissoside A and Marsdenoside H demonstrated no such MDR reversal activity or exhibited only a weak effect [1].

Pgp Reversal Activity
Head-to-head
Tenacissoside A: no significant effect
Tenacissoside H, Marsdenoside B: significant reversal at 5 µM
Supports non-Pgp MDR pathway studies
Pgp-overexpressing MDR cell lines; non-cytotoxic concentration
Multidrug Resistance P-glycoprotein Chemosensitization

Intrinsic Cytotoxicity: Low Growth Inhibition Confirming Selectivity as an MDR Modulator

Tenacissoside A (Tenacissimoside A) demonstrates very low intrinsic cytotoxicity, which is a key differentiating feature compared to other potent cytotoxic agents in its class. In growth inhibition assays, Tenacissoside A showed an IC₅₀ for cell growth inhibition greater than 80 µM against both drug-sensitive HepG2 and multidrug-resistant HepG2/Dox cells . This is in stark contrast to Tenacissoside B, which inhibits the HSP90-Cdc37 complex with an IC₅₀ of 0.8 µM [1], and Tenacissoside I, which has reported IC₅₀ values of 0.32-1.59 µM against various non-small cell lung cancer cell lines .

Intrinsic Cytotoxicity
Cross-study
IC50 > 80 µM (HepG2)
vs. 0.8 µM (Tenacissoside B)
vs. 0.32–1.59 µM (Tenacissoside I)
Low cytotoxicity may reduce experimental confounding
Different assay platforms; confirm in own model
Cytotoxicity Cancer Research Mechanism of Action

Analytical Quantification: Validated UPLC-MS/MS Method for Precise Quantitation in Complex Matrices

A validated UPLC-MS/MS method has been established for the simultaneous quantification of Tenacissoside A, H, and I in Xiaoaiping injection, a commercial preparation [1]. The method demonstrates high sensitivity and precision, with a linear range of 0.05-10 ng/mL (r > 0.998), a lower limit of detection of 0.0125-0.025 ng/mL, and an average recovery rate of 97.9% with RSD < 3.4% [1]. The relative abundance of Tenacissoside A varies significantly by plant tissue; a semi-quantitative analysis showed it is among the most abundant C21 steroids in leaves and stems, whereas Tenacissoside H and D are the dominant forms in roots [2].

UPLC-MS/MS Quantification
Validated method
Recovery 97.9% (A) vs 95.7% (H) / 96.1% (I); linear 0.05–10 ng/mL
Supports accurate QC and PK analysis
Xiaoaiping injection matrix; tissue abundance (stem) confirmed
Quality Control Bioanalysis Pharmacokinetics

Tenacissoside A Application Scenarios: Research and Industrial Use Cases Based on Evidence


Chemosensitization Studies in Non-Pgp Mediated Multidrug Resistance

Tenacissoside A is an optimal tool compound for investigating chemosensitization mechanisms that are independent of P-glycoprotein (Pgp) efflux pumps. Since it demonstrates no significant Pgp inhibition activity [1] and has very low intrinsic cytotoxicity (IC₅₀ > 80 µM) , researchers can use it to isolate and study alternative MDR pathways without the confounding variable of direct Pgp blockade or cytotoxic effects. This specificity is critical for identifying novel drug targets and understanding resistance mechanisms in cancers that do not primarily rely on Pgp overexpression.

Quality Control Marker for *Marsdenia tenacissima* Stem Authentication

For manufacturers of Xiaoaiping preparations or other *Marsdenia tenacissima*-derived products, Tenacissoside A serves as a critical quality control (QC) marker. Validated UPLC-MS/MS and HPLC methods are available for its accurate and precise quantification in complex mixtures [2]. Furthermore, its relative abundance profile is tissue-specific; it is a dominant C21 steroid in stems, differentiating it from root material where Tenacissoside H and D are more prevalent [3]. Using Tenacissoside A as a QC marker helps ensure the correct plant part (stem) is used, maintaining batch-to-batch consistency and therapeutic efficacy as per pharmacopoeial standards.

Standard for LC-MS/MS Bioanalytical Method Development and Validation

Tenacissoside A's established analytical profile makes it a suitable reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods in biological matrices. The demonstrated sensitivity (lower limit of quantification of 1 ng/mL in rat plasma) and high recovery rates (88.3% on average) provide a benchmark for method development [4]. Bioanalytical labs can use Tenacissoside A to calibrate instruments, validate extraction protocols, and ensure the reliability of data in pharmacokinetic and bioavailability studies of *M. tenacissima* extracts.

Reference Compound for SAR Studies on C21 Steroidal Glycosides

In structure-activity relationship (SAR) research, Tenacissoside A is a crucial reference compound for delineating the functional impact of C-11 and C-12 esterification patterns on the tenacigenin B aglycone. Its unique substitution pattern (11α-O-acetyl, 12β-O-tigloyl) and specific biological profile—potent MDR reversal in some contexts but not in others, and low intrinsic cytotoxicity—provide a defined baseline for comparison. Researchers can use it to systematically assess how modifications to the sugar chain or ester groups alter bioactivity, thereby guiding the rational design of more potent or selective derivatives [5].

Application
Selection Property
Validation Focus
Chemosensitization studies in non-Pgp MDR
Non-Pgp pathway specificity
MDR reversal without direct Pgp inhibition
QC marker for M. tenacissima stem authentication
Tissue-specific abundance (stem vs root)
LC-MS/MS quantification and recovery
LC-MS/MS method development standard
High sensitivity and recovery in plasma
Bioanalytical method validation benchmarks
SAR reference for C21 steroidal glycosides
C-11/C-12 esterification baseline
Bioactivity comparison across analogs
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